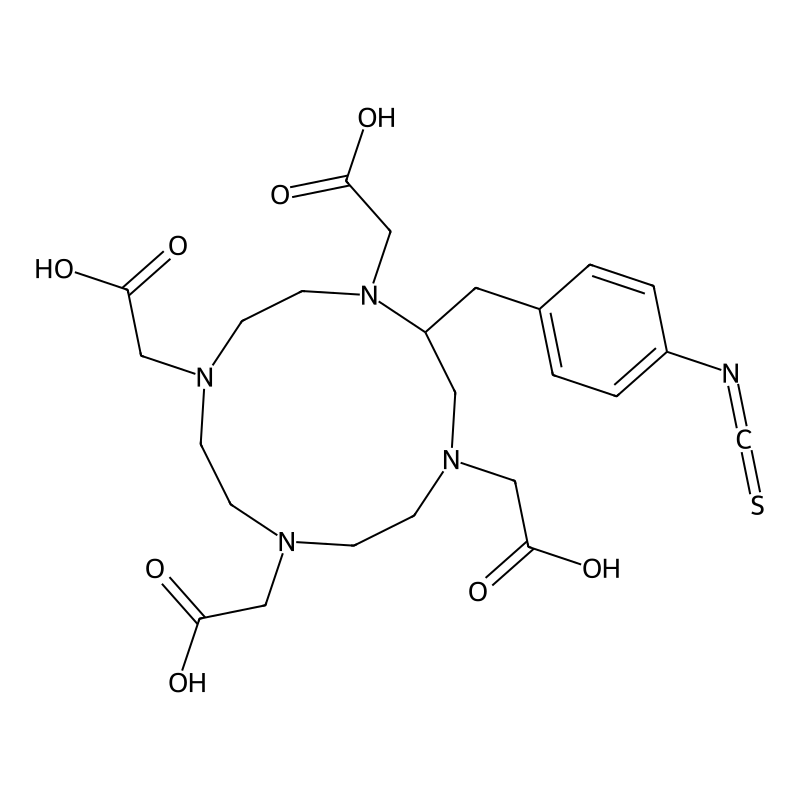(p-SCN-Bn)-dota

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(p-SCN-Bn)-DOTA: A Bifunctional Chelating Agent for Radioimmunoresearch
(p-SCN-Bn)-DOTA, also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a bifunctional chelating agent used in scientific research for radioimmunoresearch of tumors []. Its key properties make it valuable for this application.
Chelation
The core structure of (p-SCN-Bn)-DOTA is a macrocyclic chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This structure allows it to form stable complexes with various metal ions [, ].
Bifunctionality
(p-SCN-Bn)-DOTA possesses two functional groups. The DOTA moiety acts as the chelating group, while the isothiocyanate (SCN) group facilitates conjugation with biomolecules like monoclonal antibodies [, ].
Applications in Radioimmunoresearch
The unique properties of (p-SCN-Bn)-DOTA make it suitable for radioimmunoresearch, a technique that utilizes radiolabeled antibodies to target and image tumors. Here's how it works:
Radiolabeling
(p-SCN-Bn)-DOTA can be complexed with radioisotopes like Indium-111 (In-111) or Yttrium-90 (Y-90) []. These radiometals emit detectable radiation that can be used for imaging or therapeutic purposes.
Antibody Conjugation
The isothiocyanate group of (p-SCN-Bn)-DOTA allows it to be conjugated with monoclonal antibodies specifically targeting tumor cells [, ].
Tumor Targeting
The radiolabeled (p-SCN-Bn)-DOTA-antibody conjugate can then be administered to a patient. The antibody specifically binds to tumor cells, delivering the radioisotope to the tumor site [].
Imaging and Therapy
The emitted radiation from the radioisotope can be used for diagnostic imaging techniques like single-photon emission computed tomography (SPECT) to visualize tumors []. Additionally, radioisotopes like Y-90 can deliver localized radiation therapy to destroy tumor cells [].
(p-SCN-Benzyloxy)-DOTA, or S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, is a bifunctional chelating agent designed for the coordination of radionuclides in radiopharmaceutical applications. Its structure incorporates a tetraazacyclododecane core, which is capable of forming stable complexes with various metal ions, combined with an isothiocyanate group that facilitates conjugation to biomolecules such as antibodies. This compound is particularly notable for its ability to link radionuclides to targeting molecules for imaging and therapeutic purposes in nuclear medicine .
- Chelation: The compound forms stable complexes with metal ions, such as gallium-68 and lutetium-177. The chelation process typically involves the coordination of the metal ion to the nitrogen atoms of the tetraazacyclododecane framework .
- Conjugation: The isothiocyanate group allows for covalent bonding to nucleophilic sites on proteins or peptides, facilitating the creation of radiolabeled biomolecules .
- Radiolabeling: (p-SCN-Benzyloxy)-DOTA can be radiolabeled with various radionuclides, enhancing its utility in both diagnostic imaging and targeted therapy. For example, it has been successfully radiolabeled with gallium-68 and lutetium-177 in studies assessing biodistribution and therapeutic efficacy .
(p-SCN-Benzyloxy)-DOTA exhibits significant biological activity due to its ability to form stable complexes with radionuclides while maintaining the integrity of conjugated biomolecules. This stability is crucial for effective targeting in radioimmunotherapy and diagnostic imaging. Studies have demonstrated that compounds based on (p-SCN-Benzyloxy)-DOTA can achieve high radiochemical yields and exhibit desirable biodistribution profiles in preclinical models .
The synthesis of (p-SCN-Benzyloxy)-DOTA typically involves several steps:
- Formation of DOTA Framework: The initial step involves synthesizing the tetraazacyclododecane core.
- Introduction of Isothiocyanate Group: The addition of the isothiocyanate moiety is achieved through a reaction with a suitable isothiocyanate reagent, often requiring specific conditions to ensure high yields.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography to isolate the desired compound from unreacted materials and byproducts .
(p-SCN-Benzyloxy)-DOTA has a wide range of applications in nuclear medicine, including:
- Targeted Radiotherapy: By conjugating (p-SCN-Benzyloxy)-DOTA to monoclonal antibodies or peptides, it enables targeted delivery of therapeutic radionuclides to cancer cells.
- Diagnostic Imaging: Its ability to form stable complexes with imaging isotopes makes it valuable for positron emission tomography and single-photon emission computed tomography imaging.
- Research Tool: It serves as a useful tool in studying receptor-target interactions and drug delivery systems .
Interaction studies involving (p-SCN-Benzyloxy)-DOTA focus on its binding characteristics with various metal ions and biomolecules. For instance:
- Studies have shown that (p-SCN-Benzyloxy)-DOTA can effectively compete with other ligands for metal ion binding, influencing the design of radiopharmaceuticals.
- NMR spectroscopy and density functional theory calculations have been employed to elucidate binding mechanisms and stability profiles of metal complexes formed with this compound .
Several compounds share structural similarities with (p-SCN-Benzyloxy)-DOTA, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| DOTA | Tetraazacyclododecane derivative | Lacks bifunctionality; primarily used for chelation |
| p-SCN-Bn-DTPA | DTPA derivative | Different coordination chemistry; less stable |
| p-SCN-Bn-TCMC | TCMC derivative | Higher stability in certain metal complexes |
| DOTA-NHS Ester | NHS ester derivative | Used for conjugation but less versatile than DOTA |
(p-SCN-Benzyloxy)-DOTA stands out due to its dual functionality—both as a chelator and a linker—allowing for versatile applications in targeted therapy and diagnostics that are not readily achievable with other compounds .








